![molecular formula C28H31FN4O4 B4072836 N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4072836.png)
N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide
Overview
Description
N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the family of adamantane derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide is not fully understood. However, it has been shown to act as a selective antagonist of dopamine D3 receptors. It has also been shown to inhibit the uptake of dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects. It has also been shown to reduce the intake of food and alcohol. In addition, it has been shown to have potential applications in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide in lab experiments is its selectivity for dopamine D3 receptors. This allows for more precise studies of the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide. One direction is the investigation of its potential applications in the treatment of drug addiction. Another direction is the study of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide has been shown to have potential applications in various fields of scientific research. It has been used as a tool to study the role of G protein-coupled receptors in various physiological processes. It has also been used to investigate the effects of various substances on the central nervous system.
properties
IUPAC Name |
N-(1-adamantyl)-4-[4-(4-fluorobenzoyl)piperazin-1-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4O4/c29-23-4-1-21(2-5-23)27(35)32-9-7-31(8-10-32)24-6-3-22(14-25(24)33(36)37)26(34)30-28-15-18-11-19(16-28)13-20(12-18)17-28/h1-6,14,18-20H,7-13,15-17H2,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBDHVVYMVRZAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-])C(=O)C6=CC=C(C=C6)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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